dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3665047
CAS Number:
Molecular Formula: C23H20F3NO4
Molecular Weight: 431.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The most common method for synthesizing DHPs is the Hantzsch pyridine synthesis. [, , ] This one-pot multicomponent reaction involves condensing an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (ammonia or ammonium acetate). Variations in the aldehyde, β-ketoester, and reaction conditions allow for the synthesis of diverse DHP derivatives with varying substituents at specific positions on the dihydropyridine ring. [, , , , ]

Molecular Structure Analysis
  • Oxidation: DHPs are readily oxidized to their corresponding pyridine derivatives, often used to study their metabolism and stability. []
  • Hydrolysis: DHPs with ester groups can undergo hydrolysis to yield the corresponding carboxylic acids, influencing their pharmacokinetic properties. [, ]
  • Photochemical Reactions: Some DHPs, especially those with bulky substituents, can undergo photodimerization in the solid state. []
Mechanism of Action

DHPs primarily act as calcium channel blockers, specifically targeting L-type voltage-gated calcium channels. [, , , ] They bind to a specific site on the channel, inhibiting the influx of calcium ions into cells. This inhibition leads to vasodilation and a reduction in blood pressure, making them effective antihypertensive agents.

Physical and Chemical Properties Analysis

DHPs generally exist as crystalline solids at room temperature. [, ] Their solubility varies depending on the substituents present. They absorb UV light due to their conjugated system. Specific information regarding the physical and chemical properties of dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate would require further investigation.

Applications
  • Cardiovascular Diseases: DHPs are extensively studied and used as therapeutic agents for treating hypertension, angina pectoris, and cardiac arrhythmias. [, , , , , , ] They are also investigated for their potential in treating other cardiovascular conditions like stroke and heart failure.
  • Neurological Disorders: Some DHPs exhibit neuroprotective effects and are investigated for their potential in treating Alzheimer's disease, Parkinson's disease, and epilepsy. []
  • Other Applications: DHPs are also explored for their potential as anticancer agents, anti-inflammatory agents, and in treating premature labor. [, ]

Nifedipine

Compound Description: Nifedipine is a well-established calcium channel blocker widely used in treating hypertension and angina. It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure. [, , , , , ]

Relevance: Nifedipine serves as a key reference compound due to its similar structure and pharmacological activity as a 1,4-dihydropyridine calcium channel blocker. It is frequently used as a benchmark for comparing the potency and efficacy of newly synthesized dihydropyridine derivatives, including the target compound, dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. [, , , , , ]

Nicardipine

Compound Description: Nicardipine, similar to nifedipine, is a dihydropyridine calcium channel blocker used to manage hypertension and angina. It demonstrates a higher affinity for cerebral and coronary vessels, making it suitable for treating cerebral vasospasm. [, , , , , , , , ]

Relevance: Nicardipine's structural similarity to dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate and its established pharmacological profile as a calcium channel blocker render it valuable for comparative analysis in pharmacological studies. [, , , , , , , , ]

Nitrendipine

Compound Description: Nitrendipine is another dihydropyridine calcium channel blocker primarily prescribed for managing hypertension. It exhibits a longer duration of action compared to other dihydropyridines like nifedipine. [, , ]

Relevance: Researchers often utilize [3H]nitrendipine as a radioligand in binding assays to assess the affinity of novel dihydropyridine derivatives, including dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, for the dihydropyridine binding site on calcium channels. [, , ]

(S)-(+)-Manidipine

Compound Description: (S)-(+)-Manidipine, a dihydropyridine calcium channel blocker, demonstrates potent and long-lasting antihypertensive effects. It is particularly notable for its significant enantioselectivity, with the (S)-(+)-enantiomer being significantly more active than its (R)-(-)-counterpart. [, ]

Relevance: (S)-(+)-Manidipine shares a similar dihydropyridine core structure with dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, making it a relevant compound for comparison in terms of pharmacological activity and structure-activity relationships. [, ]

Benidipine hydrochloride (KW-3049)

Compound Description: Benidipine hydrochloride (KW-3049) is a long-acting dihydropyridine calcium channel blocker known for its effectiveness in treating hypertension. It shows high potency and a long duration of action, leading to sustained blood pressure reduction. []

Relevance: Like dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, benidipine hydrochloride (KW-3049) belongs to the dihydropyridine class of calcium channel blockers. Its specific structural features and pharmacological properties provide insights into potential structure-activity relationships within this drug class. []

Methyl Pentyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

Compound Description: MN9202, a dihydropyridine derivative, exhibits protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. This compound has been shown to improve survival rates, reduce blood creatine kinase and lactate dehydrogenase levels, and enhance blood pressure recovery. [, , ]

Relevance: MN9202 shares the core dihydropyridine structure with dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. The pharmacological activities observed with MN9202 highlight the diverse therapeutic potential of dihydropyridine compounds beyond their traditional role as calcium channel blockers. [, , ]

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP is a dihydropyridine calcium antagonist studied for its effects on chronic pulmonary hypertension. Research suggests that it may exert its therapeutic effects by inhibiting free radical production and increasing nitric oxide levels in the lungs. [, ]

Relevance: DCDDP, with its dihydropyridine structure, offers insights into potential modifications and their impact on pharmacological activity. This comparison is particularly relevant for understanding the structure-activity relationships of dihydropyridines like dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate and their potential for treating cardiovascular diseases. [, ]

Properties

Product Name

dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-benzyl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H20F3NO4

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C23H20F3NO4/c1-30-21(28)18-13-27(12-15-6-4-3-5-7-15)14-19(22(29)31-2)20(18)16-8-10-17(11-9-16)23(24,25)26/h3-11,13-14,20H,12H2,1-2H3

InChI Key

DXLDBSQILAUTMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.